molecular formula C13H16N2O4 B5732851 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione

Cat. No. B5732851
M. Wt: 264.28 g/mol
InChI Key: KTMCRAGTPZEWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can modulate synaptic plasticity and reduce excitotoxicity in the brain.
Biochemical and Physiological Effects
3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a number of biochemical and physiological effects. It can reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It can also reduce the activation of microglia, which are immune cells in the brain that can cause neuroinflammation. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a highly potent and selective antagonist of the NMDA receptor, which allows for precise manipulation of glutamate receptor function. It is also relatively stable and can be stored for long periods of time. However, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can limit its use in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its use in animal studies.

Future Directions

There are several future directions for the use of 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the potential neuroprotective effects of blocking glutamate receptors in these diseases. Another area of interest is the development of new drugs that target glutamate receptors. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used as a starting point for the development of new drugs that have improved pharmacological properties. Finally, 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione could be used to investigate the role of glutamate receptors in other physiological processes such as sleep, appetite, and mood regulation.

Synthesis Methods

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form 3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This intermediate is then oxidized with potassium permanganate to give 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.

Scientific Research Applications

3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. 3-ethyl-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

3-ethyl-6,7-dimethoxy-1-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-5-15-12(16)8-6-10(18-3)11(19-4)7-9(8)14(2)13(15)17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCRAGTPZEWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

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